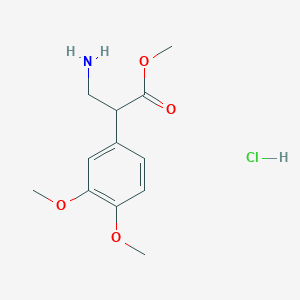![molecular formula C13H20N2O3S2 B2691594 N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide CAS No. 2094506-19-9](/img/structure/B2691594.png)
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DASPMI, and its chemical formula is C14H20N2O2S2.
Aplicaciones Científicas De Investigación
DASPMI has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DASPMI has been used as a selective blocker of AMPA receptors, which are involved in synaptic transmission and plasticity. DASPMI has also been shown to have potential applications in cancer research, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, DASPMI has been used as a lead compound for the development of new drugs targeting AMPA receptors.
Mecanismo De Acción
DASPMI acts as a selective blocker of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. The mechanism of action of DASPMI has been extensively studied, and it is considered to be a reliable and selective blocker of AMPA receptors.
Biochemical and Physiological Effects:
DASPMI has been shown to have various biochemical and physiological effects, including the inhibition of the growth of cancer cells, the reduction of neuronal activity, and the improvement of cognitive function. In cancer cells, DASPMI inhibits the proliferation and induces apoptosis, which can lead to the death of cancer cells. In the central nervous system, DASPMI reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal activity. Furthermore, DASPMI has been shown to improve cognitive function in animal models, which suggests its potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASPMI has several advantages and limitations for lab experiments. One of the advantages is its selectivity for AMPA receptors, which makes it a reliable tool for studying the role of AMPA receptors in various physiological and pathological conditions. Furthermore, DASPMI has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of DASPMI is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DASPMI. One of the directions is the development of new drugs targeting AMPA receptors based on the structure of DASPMI. Furthermore, the potential applications of DASPMI in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, should be further explored. Additionally, the mechanisms underlying the anticancer effects of DASPMI should be investigated in more detail, which can lead to the development of new cancer therapies. Overall, the research on DASPMI has significant potential for the development of new drugs and the advancement of various fields of science.
Métodos De Síntesis
The synthesis of DASPMI involves the reaction of 2-acetylthiophene with diethyl sulfamoyl chloride and sodium hydride. The resulting product is then reacted with propargyl bromide, and the final product is obtained after purification through column chromatography. The synthesis method of DASPMI has been reported in various scientific journals, and it is considered to be a reliable and efficient method for obtaining the compound.
Propiedades
IUPAC Name |
N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-4-12(16)14-10-9-11-7-8-13(19-11)20(17,18)15(5-2)6-3/h4,7-8H,1,5-6,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAOLFWNUMVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)
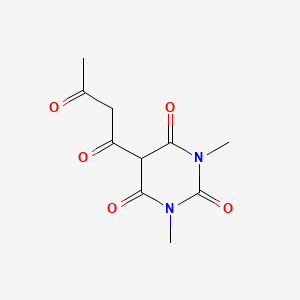
![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)
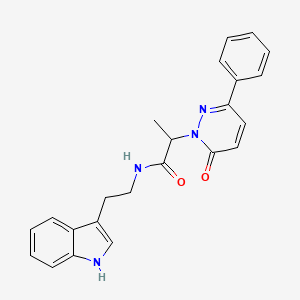
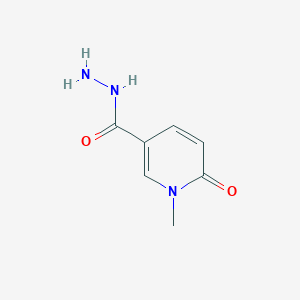
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)
![N-(3,4-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2691526.png)
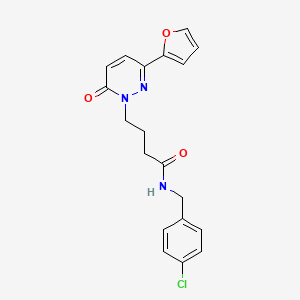


![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)
